Edoxaban Tosylate Monohydrate (EXN) is a synthetic compound classified as a Factor Xa inhibitor. [, , , , , , , , , , , , ] It plays a significant role in scientific research as a subject for analytical method development and validation, as well as for investigating its chemical and physical properties.
Edoxaban tosylate is classified as an anticoagulant and belongs to the class of direct oral anticoagulants. It was developed by Daiichi Sankyo and has been approved for clinical use in various countries. The compound is typically available in its tosylate salt form, which enhances its solubility and bioavailability compared to its free base form.
The synthesis of edoxaban tosylate involves several key steps, primarily focusing on the reaction between edoxaban and p-toluenesulfonic acid. Various methods have been reported for its preparation, including:
The synthesis typically requires careful control of temperature and solvent composition to achieve high yields and purity levels. For instance, one method specifies maintaining a temperature range of 30 to 70 °C during dissolution, followed by cooling steps that facilitate crystallization .
Edoxaban tosylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for edoxaban tosylate monohydrate is CHClNOS (including the tosylate component).
Edoxaban tosylate undergoes various chemical reactions typical for pharmaceutical compounds, including hydrolysis under acidic or basic conditions. Stability studies have shown that it can withstand moderate conditions but may degrade under extreme pH or temperature variations .
Forced degradation studies have indicated that edoxaban tosylate can be affected by factors such as:
Edoxaban functions by inhibiting factor Xa, an enzyme crucial for thrombin generation in the coagulation cascade. By blocking this enzyme, edoxaban reduces thrombin levels, leading to decreased fibrin formation and ultimately preventing clot formation.
Edoxaban tosylate is primarily utilized in clinical settings for:
The development of Factor Xa (FXa) inhibitors represents a pivotal advancement in anticoagulation therapy, addressing critical limitations of vitamin K antagonists (VKAs) like warfarin. Historically, VKAs dominated oral anticoagulation for six decades but required frequent monitoring due to narrow therapeutic indices, food/drug interactions, and unpredictable pharmacokinetics [1] [3]. The early 2000s saw targeted efforts to design molecules that directly inhibit FXa—a key convergence point in the coagulation cascade—to suppress thrombin generation more predictably. Edoxaban tosylate (C~24~H~30~ClN~7~O~4~S·C~7~H~8~O~3~S) emerged from this research as a highly selective, reversible, competitive FXa inhibitor (K~i~ = 0.561 nM) [8]. Its structure optimizes binding to the FXa active site S1 and S4 pockets, enabling potent inhibition of both free and clot-bound FXa without requiring antithrombin III as a cofactor [2] [4].
Table 1: Key Milestones in Direct FXa Inhibitor Development
Year | Agent | Significance |
---|---|---|
2008 | Rivaroxaban | First oral direct FXa inhibitor approved (orthopedic thromboprophylaxis) |
2011 | Apixaban | Demonstrated superior stroke prevention in AF vs. warfarin in ARISTOTLE trial |
2015 | Edoxaban | FDA-approved for NVAF and VTE; completed the DOAC quartet |
Among DOACs, edoxaban occupies a distinct niche balancing once-daily dosing, renal flexibility, and pharmacodynamic predictability.
Table 2: Pharmacokinetic and Pharmacodynamic Comparison of DOACs
Parameter | Edoxaban | Rivaroxaban | Apixaban | Dabigatran |
---|---|---|---|---|
Target | FXa | FXa | FXa | Thrombin |
Dosing Frequency | Once daily | Once daily | Twice daily | Twice daily |
Bioavailability | 62% | 80–100% (10 mg) | 50% | 6.5% |
T~max~ (h) | 1–2 | 2–4 | 3–4 | 1–2 |
Renal Clearance | 35% | 33% | 25% | 80% |
CYP3A4 Substrate | Minor | Yes | Yes | No |
Clinically, network meta-analyses position edoxaban comparably to other DOACs for stroke prevention but highlight context-specific advantages. In NVAF patients with CrCl 15–95 mL/min, it shows efficacy parity with rivaroxaban and apixaban but lower intracranial bleeding than warfarin [9] [4]. However, its efficacy diminishes at CrCl >95 mL/min due to accelerated clearance, contraindicating use in this subgroup [6] [1]. For VTE, edoxaban matches warfarin in recurrence prevention but exhibits 41% lower critical organ bleeding [3] [4].
Table 3: Clinical Outcomes Across DOACs in Key Trials (vs. Warfarin)
Outcome | Edoxaban (ENGAGE AF) | Rivaroxaban (ROCKET AF) | Apixaban (ARISTOTLE) |
---|---|---|---|
Stroke/SE Reduction | Non-inferior (HR 0.88) | Non-inferior (HR 0.88) | Superior (HR 0.79) |
Major Bleeding Risk | ↓ 20% | ↔ | ↓ 31% |
GI Bleeding Risk | ↔ | ↑ | ↓ |
Edoxaban’s unique attributes include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7